6-Allyl-8beta-carboxyergoline
Overview
Description
6-Allyl-8beta-carboxyergoline is a pharmaceutical intermediate compound primarily used in the preparation of Cabergoline, a drug for treating high levels of prolactin in the blood. This compound is a metabolite of Cabergoline and acts as a dopamine D2-receptor agonist .
Mechanism of Action
Target of Action
The primary target of 6-Allyl-8beta-carboxyergoline is the dopamine receptors , specifically the D2 receptors . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physical functions, including mood, sleep, and cognition.
Mode of Action
This compound acts as a potent agonist at dopamine D2 receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the D2 receptors, mimicking the action of dopamine, which leads to a series of reactions in the cell.
Result of Action
In vitro studies with rats have shown that this compound has a direct inhibitory effect on pituitary lactotroph cells . Lactotroph cells are responsible for the production of prolactin, a hormone that plays essential roles in reproduction and lactation.
Biochemical Analysis
Biochemical Properties
6-Allyl-8beta-carboxyergoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is known to have a direct inhibitory effect on pituitary lactotroph cells . The nature of these interactions is largely determined by the compound’s structure and its affinity for D2 receptors .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by acting on D2 receptors, impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibitory effect on pituitary lactotroph cells is particularly noteworthy .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to D2 receptors, leading to enzyme inhibition or activation, and changes in gene expression . The binding interactions with biomolecules are crucial for its mechanism of action .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with various enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Allyl-8beta-carboxyergoline typically involves the conversion of 6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester. The reaction conditions often include specific solvents like dioxane, dimethyl sulfoxide, and methanol, with the process being carried out under controlled temperatures .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Allyl-8beta-carboxyergoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
6-Allyl-8beta-carboxyergoline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various ergoline derivatives.
Biology: Studied for its role as a dopamine D2-receptor agonist, which is significant in neurotransmission.
Medicine: Utilized in the development of drugs like Cabergoline for treating hyperprolactinemia.
Industry: Employed in the production of pharmaceuticals and research chemicals.
Comparison with Similar Compounds
Cabergoline: A direct derivative and parent compound of 6-Allyl-8beta-carboxyergoline, used for treating hyperprolactinemia.
Ergoline-8-carboxylic acid methyl ester: Another related compound used in similar pharmaceutical applications.
Uniqueness: this compound is unique due to its specific structure and function as a metabolite of Cabergoline. Its role as a dopamine D2-receptor agonist makes it particularly valuable in medical research and pharmaceutical applications .
Properties
IUPAC Name |
(6aR,9R,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)/t12-,14-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAICYXFUKKMAKO-XNRPHZJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81409-74-7 | |
Record name | 6-Allyl-8beta-carboxyergoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081409747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6aR,9R,10aR)-7-(prop-2-enyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-ALLYL-8.BETA.-CARBOXYERGOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A04W9L14A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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